Agonist Potency: MRS 2905 is ~53‑Fold More Potent than MRS 2690 at the Human P2Y14 Receptor
MRS 2905 activates the recombinant human P2Y14 receptor with an EC50 of 0.92 nM, measured by inhibition of forskolin‑stimulated cAMP accumulation in HEK‑293 cells [1]. In contrast, the structurally related 2‑thio‑UDP‑glucose analogue MRS 2690, which is widely used as a reference P2Y14 agonist, exhibits an EC50 of 49 ± 2 nM in the same functional assay format [2]. This represents a 53‑fold potency advantage for MRS 2905.
| Evidence Dimension | Agonist potency (EC50 for inhibition of cAMP accumulation) |
|---|---|
| Target Compound Data | EC50 = 0.92 nM |
| Comparator Or Baseline | MRS 2690; EC50 = 49 ± 2 nM |
| Quantified Difference | ~53‑fold more potent (0.92 nM vs. 49 nM) |
| Conditions | Recombinant human P2Y14R expressed in HEK‑293 cells; cAMP inhibition assay |
Why This Matters
The 53‑fold potency margin allows MRS 2905 to achieve full receptor occupancy at concentrations where MRS 2690 produces only partial activation, improving signal‑to‑noise in functional assays and reducing the amount of compound required per experiment.
- [1] Das A, Ko H, Burianek LE, Barrett MO, Harden TK, Jacobson KA. Human P2Y14 receptor agonists: truncation of the hexose moiety of uridine‑5′‑diphosphoglucose and its replacement with alkyl and aryl groups. J Med Chem. 2010;53(1):471-480. doi:10.1021/jm901432g View Source
- [2] Ko H, Fricks I, Ivanov AA, Harden TK, Jacobson KA. Structure‑activity relationship of uridine 5′‑diphosphoglucose analogues as agonists of the human P2Y14 receptor. J Med Chem. 2007;50(9):2030‑2039. doi:10.1021/jm061222w View Source
